2-(4-Chlorophenyl)cyclopentan-1-one
Overview
Description
2-(4-Chlorophenyl)cyclopentan-1-one is a chemical compound with the molecular formula C11H11ClO. . This compound is of interest due to its unique chemical structure, which includes a cyclopentanone ring substituted with a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-chlorobenzaldehyde under basic conditions. This reaction is an example of an aldol condensation, where the enolate ion of cyclopentanone reacts with the aldehyde to form the desired product . The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts, such as potassium fluoride impregnated on alumina, can improve the efficiency of the aldol condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 2-(4-chlorophenyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its interaction with enzymes can lead to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)cyclopentan-1-one
- 1-(4-Chlorophenyl)pentan-2-one
Uniqueness
2-(4-Chlorophenyl)cyclopentan-1-one is unique due to its specific substitution pattern on the cyclopentanone ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJGCLTALWPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515480 | |
Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40297-26-5 | |
Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)cyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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